3-Chloro-2-methoxy-4-nitropyridine
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Overview
Description
3-Chloro-2-methoxy-4-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-4-nitropyridine typically involves the nitration of 3-chloro-2-methoxypyridine. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 3-chloro-2-methoxy-4-aminopyridine.
Oxidation: Formation of 3-chloro-2-formyl-4-nitropyridine.
Scientific Research Applications
3-Chloro-2-methoxy-4-nitropyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-4-nitropyridine depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but with the nitro group at the 4-position.
3-Chloro-2-nitropyridine: Lacks the methoxy group.
4-Chloro-2-methoxypyridine: Lacks the nitro group.
Uniqueness
3-Chloro-2-methoxy-4-nitropyridine is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-2-methoxy-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-5(7)4(9(10)11)2-3-8-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPXCASLDHKDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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